molecular formula C15H10ClNO2 B13139702 1-Chloro-8-(methylamino)anthracene-9,10-dione CAS No. 18084-41-8

1-Chloro-8-(methylamino)anthracene-9,10-dione

Cat. No.: B13139702
CAS No.: 18084-41-8
M. Wt: 271.70 g/mol
InChI Key: VUKHSMKFUKTOMC-UHFFFAOYSA-N
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Description

1-Chloro-8-(methylamino)anthracene-9,10-dione is a chemical compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry. This compound, with the molecular formula C16H10ClNO2, is characterized by the presence of a chlorine atom and a methylamino group attached to the anthracene-9,10-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-8-(methylamino)anthracene-9,10-dione can be synthesized through several methods. One common approach involves the bromination of 1-methylaminoanthraquinone followed by a substitution reaction with chlorine. The reaction typically involves the addition of bromine to a mixture of 1-methylaminoanthraquinone and pyridine, followed by heating and subsequent chlorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-8-(methylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anthraquinone derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

1-Chloro-8-(methylamino)anthracene-9,10-dione has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other anthraquinone derivatives.

    Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-8-(methylamino)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit topoisomerases, which are essential for DNA replication and transcription, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-methylaminoanthraquinone
  • 1-Methylamino-4-bromoanthraquinone
  • 4-Bromo-1-(methylamine)anthraquinone

Uniqueness

1-Chloro-8-(methylamino)anthracene-9,10-dione is unique due to the presence of both a chlorine atom and a methylamino group, which can significantly influence its chemical reactivity and biological activity. Compared to its brominated counterparts, the chlorine atom may confer different electronic and steric effects, leading to distinct properties and applications .

Properties

CAS No.

18084-41-8

Molecular Formula

C15H10ClNO2

Molecular Weight

271.70 g/mol

IUPAC Name

1-chloro-8-(methylamino)anthracene-9,10-dione

InChI

InChI=1S/C15H10ClNO2/c1-17-11-7-3-5-9-13(11)15(19)12-8(14(9)18)4-2-6-10(12)16/h2-7,17H,1H3

InChI Key

VUKHSMKFUKTOMC-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3Cl

Origin of Product

United States

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